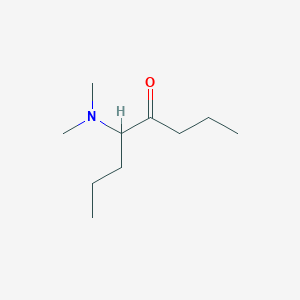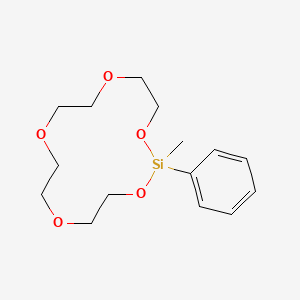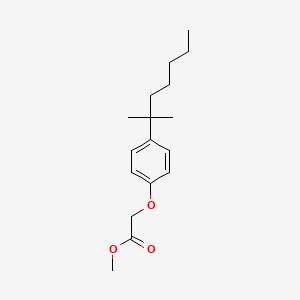
Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester is an organic compound with a complex structure It is characterized by the presence of an acetic acid ester group attached to a phenoxy group, which is further substituted with a 1,1-dimethylhexyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester typically involves the esterification of acetic acid with the corresponding alcohol. The reaction can be catalyzed by acids such as sulfuric acid or phosphoric acid to facilitate the formation of the ester bond. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The use of catalysts such as sulfuric acid or phosphoric acid is common, and the reaction is typically conducted at elevated temperatures to accelerate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release acetic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The phenoxy group may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, tert-butyl ester
- Acetic acid, 1,1-dimethylethyl ester
- Acetic acid, phenyl ester
Uniqueness
Acetic acid, (4-(1,1-dimethylhexyl)phenoxy)-, methyl ester is unique due to the presence of the 1,1-dimethylhexyl group, which imparts distinct steric and electronic properties
Propriétés
Numéro CAS |
81691-70-5 |
|---|---|
Formule moléculaire |
C17H26O3 |
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
methyl 2-[4-(2-methylheptan-2-yl)phenoxy]acetate |
InChI |
InChI=1S/C17H26O3/c1-5-6-7-12-17(2,3)14-8-10-15(11-9-14)20-13-16(18)19-4/h8-11H,5-7,12-13H2,1-4H3 |
Clé InChI |
DURRCWNXUOYTKE-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C)(C)C1=CC=C(C=C1)OCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


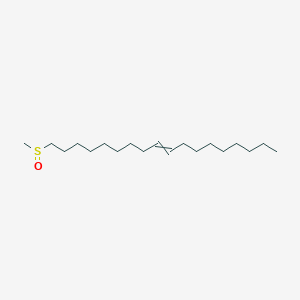
![1-{[1-Bromo-2-(2,2-dimethylpropoxy)ethenyl]oxy}-2,2-dimethylpropane](/img/structure/B14412853.png)
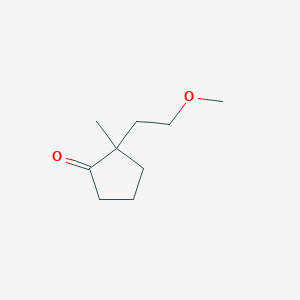


![1,1'-[(3-Methyl-1,2-phenylene)bis(methylene)]bis(2-chlorobenzene)](/img/structure/B14412871.png)
![5-([1,1'-Biphenyl]-4-yl)-2-(4-methylphenyl)-1,3-oxazole](/img/structure/B14412881.png)
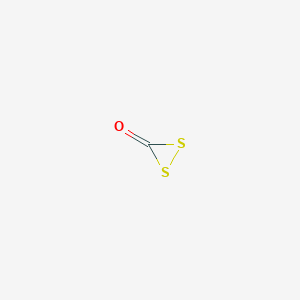
![1,3,4-Thiadiazol-2-amine, 5,5'-[1,2-ethanediylbis(thio)]bis-](/img/structure/B14412885.png)
![4-Methyl-N-[(pyridin-2-yl)sulfanyl]benzene-1-sulfonamide](/img/structure/B14412892.png)
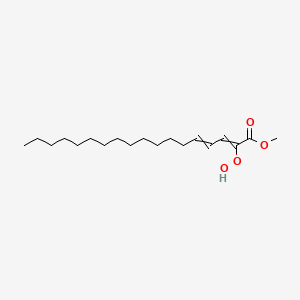
![4-[2-(Dipropylamino)ethyl]-2-methoxyphenol](/img/structure/B14412905.png)
